1-(3-chloro-4-methylphenyl)-5-(4-fluorobenzyl)-1H-tetrazole
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Overview
Description
1-(3-Chloro-4-methylphenyl)-5-(4-fluorobenzyl)-1H-1,2,3,4-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a chloromethylphenyl group and a fluorobenzyl group attached to the tetrazole ring
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-5-(4-fluorobenzyl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylbenzyl chloride and 4-fluorobenzylamine.
Formation of Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving the starting materials and a suitable azide source, such as sodium azide.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the cyclization process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis process, and implementation of efficient purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-5-(4-fluorobenzyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-5-(4-fluorobenzyl)-1H-1,2,3,4-tetrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-(4-fluorobenzyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-5-(4-fluorobenzyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-5-(4-fluorobenzyl)-1H-1,2,3,4-tetrazole: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)-5-(4-fluorobenzyl)-1H-1,2,3,4-tetrazole: Similar structure but lacks the chlorine atom on the phenyl ring.
1-(3-Chloro-4-methylphenyl)-5-benzyl-1H-1,2,3,4-tetrazole: Similar structure but lacks the fluorine atom on the benzyl group.
Properties
Molecular Formula |
C15H12ClFN4 |
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Molecular Weight |
302.73 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)methyl]tetrazole |
InChI |
InChI=1S/C15H12ClFN4/c1-10-2-7-13(9-14(10)16)21-15(18-19-20-21)8-11-3-5-12(17)6-4-11/h2-7,9H,8H2,1H3 |
InChI Key |
RQOGEFAPUXZFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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